
2,3-Dibromo-5-iodothiophene
Overview
Description
2,3-Dibromo-5-iodothiophene is a halogenated thiophene derivative, characterized by the presence of two bromine atoms and one iodine atom attached to the thiophene ring Thiophene is a five-membered aromatic heterocycle containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-iodothiophene typically involves the halogenation of thiophene derivatives. One common method is the bromination of 5-iodothiophene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Substitution Reactions
The bromine and iodine atoms undergo selective nucleophilic/electrophilic substitutions under controlled conditions:
Key Findings :
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Iodine Replacement : Reacts preferentially with sodium iodide in acetone at 60°C to form 2,3-dibromothiophene derivatives .
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Bromine Replacement : Potassium tert-butoxide in THF facilitates bromine substitution at the 2- or 3-position with amines or alkoxides .
Reagents and Conditions :
Position | Reagent | Solvent | Temperature | Product |
---|---|---|---|---|
I (C5) | NaI, CuI | Acetone | 60°C | 2,3-dibromo-thiophene |
Br (C2) | KOtBu, Pd(OAc)₂ | THF | 25°C | 3-bromo-5-iodo-thiophene |
Cross-Coupling Reactions
Halogens participate in palladium- or nickel-catalyzed couplings to construct conjugated systems:
Suzuki-Miyaura Coupling
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Reacts with arylboronic acids using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/water (3:1) at 80°C .
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Yields biaryl thiophenes (65–89%) with electronic tunability for optoelectronic materials .
Kumada Coupling
Stille Coupling
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Organostannanes react selectively at iodine sites using Pd₂(dba)₃/AsPh₃ (1:4 ratio) in DMF at 100°C .
Oxidation and Reduction
The thiophene ring undergoes redox transformations:
Oxidation :
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Sulfoxide Formation : Treatment with m-CPBA (1.2 equiv) in CH₂Cl₂ at 0°C yields sulfoxides without ring degradation .
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Sulfone Formation : Prolonged oxidation with H₂O₂/AcOH (12h, 60°C) converts sulfoxides to sulfones .
Reduction :
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LiAlH₄ reduces the thiophene ring to dihydrothiophene derivatives, preserving halogens for downstream functionalization .
Polymerization
Ni(dppp)Cl₂-catalyzed chain-growth polymerization produces regioregular polythiophenes:
Conditions :
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Monomer: 2,3-Dibromo-5-iodothiophene (1.0 equiv)
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Catalyst: Ni(dppp)Cl₂ (0.5 mol%)
Results :
Mn (kDa) | Đ (Dispersity) | Regioregularity |
---|---|---|
12.4 | 1.21 | >98% Head-to-Tail |
Competitive Reaction Pathways
Time-dependent studies reveal competing substitution and coupling pathways:
Case Study :
-
At 200°C, this compound reacts with bistrifluoromethyl peroxide to form:
Kinetic Profile :
Time (min) | 3c (%) | 11 (%) | Polymer (%) |
---|---|---|---|
5 | 5.3 | 8.4 | 0.4 |
15 | 37.7 | 21.9 | 3.5 |
Comparative Reactivity
Halogen position dictates reaction outcomes:
Compound | I Reactivity | Br Reactivity | Coupling Yield |
---|---|---|---|
This compound | High | Moderate | 73–89% |
2,5-Dibromo-3-iodothiophene | Moderate | High | 58–72% |
Scientific Research Applications
Organic Synthesis
2,3-Dibromo-5-iodothiophene serves as a valuable building block in the synthesis of complex organic molecules and polymers. Its halogen atoms facilitate various coupling reactions, including:
- Suzuki Coupling : Used to form carbon-carbon bonds with arylboronic acids.
- Stille Coupling : Involves coupling with organostannanes to create more complex structures.
These reactions are essential for developing new materials with tailored properties for electronic applications.
Biological Applications
Research has shown that derivatives of this compound exhibit potential biological activities:
- Antimicrobial Properties : Compounds derived from this thiophene have been investigated for their efficacy against various pathogens.
- Anticancer Activity : Some derivatives have demonstrated activity against cancer cell lines, indicating potential therapeutic uses .
Materials Science
The compound is integral in the production of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for:
- Organic Photovoltaics : Used in solar cells to improve efficiency.
- Field-Effect Transistors : Essential for developing flexible electronics.
Case Study 1: Synthesis of Thiophene Derivatives
A study reported the synthesis of various thiophene-based derivatives using this compound as a precursor. The derivatives showed promising spasmolytic activity and were characterized using spectral analysis techniques like NMR and FTIR. These findings highlight the compound's role in developing biologically active molecules .
Case Study 2: Organic Electronics
Research demonstrated that polymers synthesized from this compound exhibited enhanced charge transport properties when used in organic photovoltaic devices. The study compared the efficiency of devices made with this compound against those made with other thiophene derivatives, showing superior performance metrics .
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-iodothiophene depends on its application. In coupling reactions, the halogen atoms act as leaving groups, allowing the formation of new carbon-carbon bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions, leading to the desired biological effects.
Comparison with Similar Compounds
2,3,5-Tribromothiophene: Contains three bromine atoms and exhibits similar reactivity in substitution and coupling reactions.
2,5-Dibromo-3-iodothiophene: Another isomer with different substitution patterns, affecting its reactivity and applications.
2-Bromo-3-iodothiophene: Contains one bromine and one iodine atom, used in similar coupling reactions but with different reactivity profiles.
Uniqueness: 2,3-Dibromo-5-iodothiophene is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both bromine and iodine atoms allows for versatile functionalization, making it a valuable intermediate in organic synthesis.
Biological Activity
2,3-Dibromo-5-iodothiophene is a halogenated thiophene derivative that has garnered attention due to its potential biological activities. The compound's structure, characterized by multiple halogen substituents, enhances its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is a member of the thiophene family, which are five-membered heterocyclic compounds containing sulfur. The presence of bromine and iodine atoms significantly influences its chemical behavior and biological interactions. The compound can be represented by the following structural formula:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity to biological targets.
- Hydrogen Bonding : The presence of bromine allows for hydrogen bond formation with various biomolecules, potentially influencing enzyme activity and receptor interactions.
- Electrophilic Properties : The halogen substituents increase the electrophilicity of the thiophene ring, making it reactive towards nucleophiles in biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated inhibitory concentrations comparable to established antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
This suggests its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 8 |
MCF-7 (Breast Cancer) | 12 |
A549 (Lung Cancer) | 15 |
These results indicate that the compound can induce cytotoxic effects on cancer cells while sparing normal cells .
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound was found to disrupt bacterial cell membranes and inhibit biofilm formation, which is critical for treating chronic infections.
Case Study 2: Anticancer Mechanism
Another study focused on the mechanism behind the anticancer effects of this compound. It was observed that treatment with this compound led to apoptosis in cancer cells via the activation of caspase pathways. This finding underscores its potential as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-Dibromo-5-iodothiophene, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : Cross-coupling reactions (e.g., Suzuki-Miyaura) using halogen-selective catalysts (e.g., Pd(PPh₃)₄) can selectively substitute iodine or bromine. Adjusting solvent polarity (e.g., THF/H₂O mixtures) and temperature (e.g., 90°C) enhances regioselectivity . Purification via column chromatography with hexane/ethyl acetate gradients improves purity. Validate intermediates using NMR (¹H/¹³C) and mass spectrometry .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and halogen positions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves halogen positions and bond angles . Complement with IR spectroscopy to identify C-Br (550–600 cm⁻¹) and C-I (485–500 cm⁻¹) stretching modes . For ambiguous cases, use 2D NMR (COSY, HSQC) to map coupling between adjacent protons and halogens .
Q. What solvent systems are suitable for solubility testing of this compound, and how does halogenation affect solubility?
- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) and non-polar solvents (chloroform, toluene). Bromine and iodine substituents reduce solubility due to increased molecular weight and halogen-halogen interactions (e.g., Br⋯Br contacts) . For low solubility, use co-solvents like THF/water (4:1) or sonication-assisted dissolution .
Q. How can thermal stability and decomposition pathways of this compound be analyzed?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂) at 10°C/min. Pair with differential scanning calorimetry (DSC) to detect exothermic decomposition events. Analyze gaseous byproducts via FTIR or GC-MS to identify halogen release (e.g., HBr, HI) .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving halogen-halogen interactions in this compound, and how can they be addressed?
- Methodological Answer : Heavy atoms (Br, I) cause strong X-ray absorption, requiring high-resolution data (e.g., synchrotron radiation). Use SHELXD for phase determination and SHELXL for refining anisotropic displacement parameters . For weak Br⋯I contacts (<3.5 Å), validate with Hirshfeld surface analysis .
Q. How do electronic effects of bromine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Iodine’s lower electronegativity compared to bromine enhances oxidative addition in Pd-catalyzed reactions. Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density at halogen sites. Experimentally, track reactivity via competitive coupling with arylboronic acids under standardized conditions .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer : Replicate experiments under identical conditions to rule out solvent/impurity effects. Compare experimental NMR shifts with computed values (GIAO method at B3LYP/6-311++G** level). For ambiguous splitting, use variable-temperature NMR to assess conformational dynamics .
Q. What computational methods are effective for predicting the optoelectronic properties of this compound derivatives?
- Methodological Answer : Perform TD-DFT calculations (e.g., CAM-B3LYP/def2-TZVP) to simulate UV-Vis spectra. Compare with experimental data from UV-Vis spectroscopy in dichloromethane. Analyze HOMO-LUMO gaps to assess charge transport potential .
Q. How can regioselectivity challenges in further functionalization (e.g., Sonogashira coupling) be mitigated?
- Methodological Answer : Use sterically hindered ligands (e.g., XPhos) to direct coupling to less-substituted positions. Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate formation. Optimize catalyst loading (e.g., 2–5 mol% Pd) to minimize side reactions .
Q. What mechanistic insights can be gained from studying halogen exchange reactions in this compound?
Properties
IUPAC Name |
2,3-dibromo-5-iodothiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2IS/c5-2-1-3(7)8-4(2)6/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJCHTHMOAJBOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2IS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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